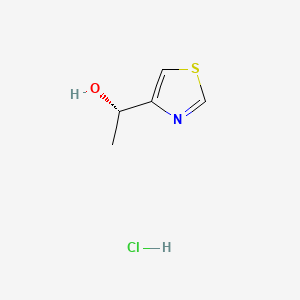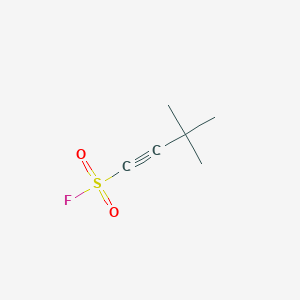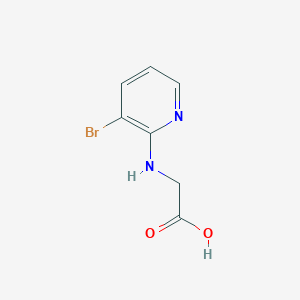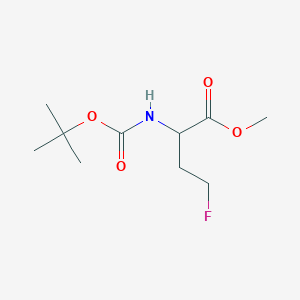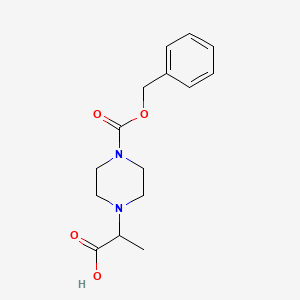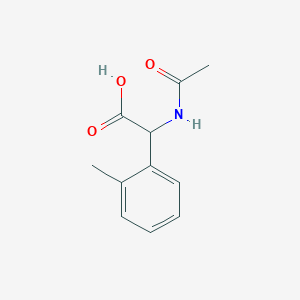
2-Acetamido-2-(o-tolyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-2-(o-tolyl)acetic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by an acetamido group and an o-tolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-(o-tolyl)acetic acid typically involves the acylation of p-toluidine with acetic acid. One common method involves treating N-(p-tolyl)acetamide with mercuric acetate followed by lithium chloride, resulting in the formation of a white crystalline solid of (2-acetamido-5-methylphenyl)mercury(II) chloride . This compound can then be further processed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamido-2-(o-tolyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
2-Acetamido-2-(o-tolyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Acetamido-2-(o-tolyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic ring may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetamido-2-(p-tolyl)acetic acid: Similar structure but with the tolyl group in the para position.
2-Acetamido-2-(m-tolyl)acetic acid: Similar structure but with the tolyl group in the meta position.
N-(2-Acetamido)Iminodiacetic Acid: Contains an acetamido group but with different substituents.
Uniqueness
2-Acetamido-2-(o-tolyl)acetic acid is unique due to the specific positioning of the acetamido and o-tolyl groups, which can influence its reactivity and interactions with biological targets. This positional specificity can result in different biological activities and applications compared to its isomers.
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
2-acetamido-2-(2-methylphenyl)acetic acid |
InChI |
InChI=1S/C11H13NO3/c1-7-5-3-4-6-9(7)10(11(14)15)12-8(2)13/h3-6,10H,1-2H3,(H,12,13)(H,14,15) |
Clé InChI |
MSDBXOYVWFMDPL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


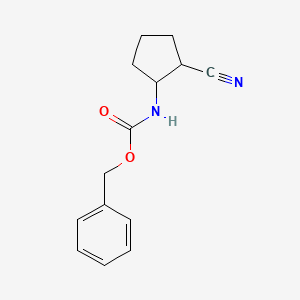
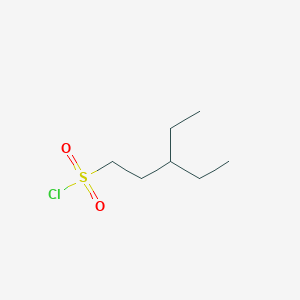
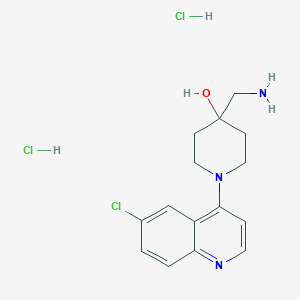
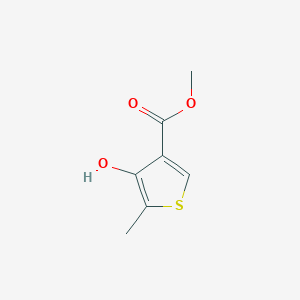
![2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile](/img/structure/B13505835.png)

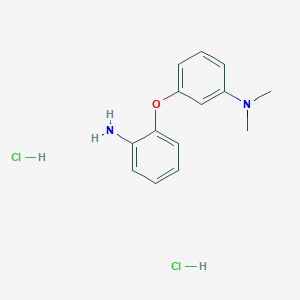
![methyl4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B13505851.png)
![Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B13505854.png)
